1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one
Description
The compound 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one (CAS RN: 920377-60-2) is a heterocyclic molecule featuring a triazolo-pyrimidine core substituted with a 4-ethoxyphenyl group, a piperazine linker, and a phenylethanone moiety. Its molecular formula is C₂₆H₂₇N₇O₂, with an average molecular mass of 469.55 g/mol and a monoisotopic mass of 469.2125 g/mol . The structure combines a triazolo[4,5-d]pyrimidine scaffold—a motif known for its pharmacological relevance in kinase inhibition and adenosine receptor modulation—with a piperazine ring, which enhances solubility and bioavailability, and a phenylethanone group that may influence target binding affinity.
Propriétés
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-2-33-20-10-8-19(9-11-20)31-24-22(27-28-31)23(25-17-26-24)30-14-12-29(13-15-30)21(32)16-18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INONTEKKMVFDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole ring:
Synthesis of the pyrimidine ring: This step involves the condensation of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Coupling of the triazole and pyrimidine rings: The triazole and pyrimidine rings are then fused together through a cyclization reaction.
Introduction of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the ethoxyphenyl group: The ethoxyphenyl group is attached through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield, reduce reaction time, and minimize the use of hazardous reagents.
Analyse Des Réactions Chimiques
1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include various derivatives with modified functional groups.
Applications De Recherche Scientifique
Pharmacological Applications
The pharmacological profile of this compound indicates its potential as a therapeutic agent in several areas:
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles possess significant antimicrobial properties. The incorporation of the triazole ring in the structure enhances its activity against various bacterial and fungal strains. For example:
- Compounds with a similar triazole moiety have shown high efficacy against Staphylococcus aureus and Escherichia coli, with some exhibiting activity up to 16 times greater than conventional antibiotics like ampicillin .
Anticancer Properties
Studies have indicated that similar triazole derivatives exhibit chemopreventive and chemotherapeutic effects. The ability to inhibit specific pathways involved in cancer cell proliferation makes these compounds valuable candidates for further development .
Neuroprotective Effects
Some derivatives have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies
Several studies have illustrated the effectiveness of compounds related to 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one:
Mécanisme D'action
The mechanism of action of 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives
Key Observations:
Substituent Electronic Effects: The 4-ethoxyphenyl group in the target compound introduces electron-donating ethoxy substituents, which may enhance π-π stacking interactions compared to the methoxy group in Analog 1 . Ethoxy’s larger steric bulk could also alter binding pocket compatibility. Phenylethan-1-one (target) vs.
Bioactivity Implications: While specific pharmacological data for the target compound are unavailable, analogs with methoxy substituents (e.g., Analog 1) often exhibit reduced metabolic stability compared to ethoxy derivatives due to faster demethylation .
Research Findings and Limitations
Crystallographic and Computational Insights
- The triazolo-pyrimidine core is frequently studied using crystallographic tools like SHELX (e.g., SHELXL for refinement), which aids in elucidating conformational preferences .
- Computational docking studies of similar compounds suggest that the piperazine linker adopts a chair conformation, optimizing interactions with hydrophobic receptor pockets .
Activité Biologique
The compound 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 447.54 g/mol. The structure features a piperazine ring, a triazole-pyrimidine moiety, and an ethoxyphenyl group, which contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives similar to the compound . For instance, compounds containing triazole rings have shown significant cytotoxic effects against various cancer cell lines. A related study demonstrated that triazole derivatives exhibited IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, indicating their potential as chemotherapeutic agents .
Table 1: Cytotoxic Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 47f | HCT-116 | 6.2 |
| Compound 47e | T47D | 43.4 |
| Compound 69c | MCF-7 | <10 |
Antimicrobial Properties
Compounds with similar structural characteristics have also been investigated for their antimicrobial activities. Studies have reported that certain triazole derivatives possess antibacterial properties effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria . This suggests that the compound may also exhibit similar antimicrobial effects.
Neurological Effects
The piperazine moiety in the compound is known for its role in modulating neurotransmitter systems. Research indicates that piperazine derivatives can influence serotonin and dopamine receptors, which may lead to potential applications in treating neurological disorders such as depression and anxiety .
The biological activities of this compound are likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The interaction with adenosine receptors has been documented for related structures, suggesting that this compound may also modulate these pathways .
- Oxidative Stress Reduction : Some studies indicate that triazole derivatives can act as antioxidants, reducing oxidative stress within cells and potentially protecting against cancer progression .
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives where one compound demonstrated significant cytotoxicity against MCF-7 cells compared to standard chemotherapy agents like cisplatin . This reinforces the potential of triazole-containing compounds in cancer therapy.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can intermediates be optimized for yield?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, starting with the formation of the triazolo[4,5-d]pyrimidine core. A common approach includes:
Cyclocondensation : Reacting 4-ethoxyphenyl-substituted triazole precursors with pyrimidine derivatives under acidic conditions.
Piperazine Coupling : Introducing the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination.
Phenylethanone Attachment : Alkylation or acylation reactions to incorporate the 2-phenylethan-1-one group.
Optimization Tips :
- Use high-resolution mass spectrometry (HRMS) and / NMR to monitor intermediate purity.
- Employ column chromatography with gradients (e.g., hexane/ethyl acetate to dichloromethane/methanol) for separation.
- Adjust reaction time and temperature to minimize side products (e.g., over-alkylation) .
Advanced: How can X-ray crystallography and SHELX software resolve challenges in structural determination for this heterocyclic system?
Methodological Answer:
- Crystallization : Use slow evaporation in solvents like DMSO/ethanol to grow single crystals.
- Data Collection : Employ synchrotron radiation for high-resolution diffraction data, critical for resolving overlapping electron densities in the triazolo-pyrimidine core.
- Refinement with SHELXL :
- Apply restraints to manage disorder in the ethoxyphenyl group.
- Use TWIN commands if twinning is observed due to crystal packing complexity.
- Validation : Check for missed symmetry (PLATON) and validate hydrogen bonding networks (Mercury). Challenges include thermal motion in flexible piperazine rings .
Basic: What in vitro assays are suitable for initial antimicrobial activity screening?
Methodological Answer:
- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Controls : Include ciprofloxacin (positive) and DMSO (negative).
- Endpoint Analysis : Measure minimum inhibitory concentration (MIC) using optical density (OD).
- Data Interpretation : Correlate activity with substituent electronegativity; ethoxy groups may enhance membrane penetration .
Advanced: How can HPLC-MS methods identify synthetic impurities, and what pharmacopeial standards apply?
Methodological Answer:
- Column : C18 (2.6 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient.
- Detection : ESI-MS in positive ion mode for protonated ions ([M+H]).
- Impurity Profiling : Compare retention times and MS/MS fragments against reference standards (e.g., piperazine-related byproducts, ).
- Guidelines : Follow ICH Q3A for qualification thresholds (e.g., ≤0.15% for unknown impurities) .
Advanced: How should forced degradation studies under ICH guidelines be designed to assess stability?
Methodological Answer:
- Conditions :
- Acidic (0.1M HCl, 60°C), basic (0.1M NaOH, 60°C), oxidative (3% HO), photolytic (ICH Q1B).
- Analytics :
- UPLC-PDA for degradation product separation.
- HRMS to identify cleavage products (e.g., triazolo ring opening).
- Key Parameters : Track loss of parent compound and formation of major degradants (e.g., ethoxyphenyl hydrolysis) .
Advanced: What computational strategies predict target affinity, and how are docking parameters validated?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., triazolo-pyrimidines as kinase inhibitors).
- Docking Workflow :
- Prepare ligand/protein with AutoDock Tools (ADT).
- Use Lamarckian genetic algorithm (GA) for conformational sampling.
- Validate with re-docking (RMSD ≤2.0 Å) and enrichment studies (ROC curves).
- QSAR : Apply CoMFA/CoMSIA to model substituent effects (e.g., ethoxy vs. methoxy groups) .
Basic: How do NMR and mass spectrometry confirm structural integrity post-synthesis?
Methodological Answer:
- NMR : Key signals include the ethoxyphenyl –OCHCH triplet (~1.3 ppm) and piperazine N–CH protons (~2.5–3.5 ppm).
- HRMS : Calculate exact mass (e.g., CHNO: 505.2178 Da) and compare with observed [M+H].
- Purity Check : Integrate HPLC peaks (≥95% purity) .
Advanced: How do structural modifications (e.g., fluorination) impact bioactivity, and what synthetic routes enable these changes?
Methodological Answer:
- SAR Studies : Replace ethoxy with fluorine (electron-withdrawing) to enhance metabolic stability.
- Synthesis :
- Use Ullmann coupling for fluorophenyl-triazolo intermediates.
- Assess cytotoxicity (MTT assay) and solubility (shake-flask method).
- Case Study : Fluorinated analogs ( ) show improved IC against tyrosine kinases due to increased halogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
